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Introduction

Titanium disilicide (TiSiz2) is a refractory metal silicide that has garnered significant attention in
the microelectronics industry. Its primary application is as a contact and interconnect material in
integrated circuits, largely due to its low electrical resistivity, high thermal stability, and excellent
compatibility with silicon-based device fabrication processes. The formation and stability of
TiSi2 are governed by the complex phase relationships within the Titanium-Silicon (Ti-Si) binary
system.

This technical guide provides a comprehensive overview of the TiSiz phase diagram, with a
particular focus on the formation, properties, and energetics of its two principal polymorphs: the
metastable C49 phase and the stable C54 phase. We present quantitative data in structured
tables, detail the experimental and computational protocols used for its characterization, and
provide visualizations of key processes to offer a thorough resource for researchers and
scientists in materials science and semiconductor technology.

The Ti-Si Phase System and TiSi2 Formation

The reaction between a thin titanium film and a silicon substrate is a solid-state diffusion
process that results in the formation of several titanium silicide compounds, including TiSiz,
TiSi, TisSia, and TisSis. The formation of the desired TiSiz phase for microelectronic applications
follows a well-defined, temperature-dependent sequence.
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Initially, upon annealing at temperatures below 450°C, an amorphous, intermixed layer of Ti-Si
forms at the interface. As the temperature is increased to within the 450°C to 650°C range, the
first crystalline phase to nucleate is the metastable C49-TiSiz.[1] This phase is characterized by
a high electrical resistivity. A subsequent annealing step at higher temperatures, typically above
650°C, is required to induce the polymorphic transformation from the C49 phase to the
thermodynamically stable C54-TiSiz phase.[1] This C54 phase is the desired material for
electronic applications due to its significantly lower electrical resistivity.[2]
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Figure 1: Temperature-dependent phase evolution of Titanium Disilicide.

Quantitative Data
Crystallographic and Electrical Properties

The C49 and C54 phases of TiSi2 both have orthorhombic crystal structures but differ in their
atomic arrangement and unit cell, leading to distinct physical properties. The C54 phase
possesses a more symmetrical, face-centered orthorhombic structure, which contributes to its
lower electrical resistivity compared to the base-centered orthorhombic C49 phase.[1]

Property C49-TiSiz2 (Metastable) C54-TiSiz (Stable)
Crystal Structure Base-Centered Orthorhombic Face-Centered Orthorhombic
Space Group Cmcm Fddd

) a=0.355 nm, b=1.376 nm, a=0.827 nm, b=0.480 nm,
Lattice Parameters

¢=0.351 nm[1] ¢=0.855 nm[1]

Thin Film Resistivity 60 - 70 pQ-cm[1] 12 - 24 uQ-cm[1]
Formation Temperature 450 - 650°C[1] Forms from C49 at > 650°CJ[1]
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Table 1: Comparison of crystallographic and electrical properties of C49 and C54 TiSiz phases.

Energetics of Formation

The stability and transformation kinetics of TiSi2 phases are dictated by their thermodynamic
formation energies and the kinetic activation energy barriers. The enthalpy of formation (AHf)
indicates the thermodynamic stability of a compound, while the activation energy (Ea)
represents the kinetic barrier to its formation or transformation.

Parameter Phase | Process Value Method
Enthalpy of Formation ) ) o )
(AH Ti + a-Si — C49-TiSiz2 -62 + 5 kJ/mol[3][4] Experimental (DSC)
) ) o -56 + 5 kJ/mol )
Ti + c-Si - C54-TiSiz ) Experimental (DSC)
(estimated)[3][4]
TiSiz (unspecified) -171 + 11 kJ/mol[5] Survey of Bulk Data
Activation Energy (Ea) . Experimental (in-situ
) C49-TiSiz 1.65- 2.1 eV[6][7]
of Formation R)

Experimental (in-situ

C54-TiSiz 3.3-3.8eV[6][7] R)

Activation Energy (Ea) Experimental (in-situ
) C49 - C54 5.6 - 5.7 eV[2][8]

of Transformation R)

Table 2: Thermodynamic and kinetic energy values for TiSi> formation and transformation. Note
the discrepancy in enthalpy values, which may arise from differences between thin-film and
bulk sample measurements.

Experimental and Computational Protocols
Experimental Determination of Phase Formation and
Energetics

The characterization of the TiSi2 phase diagram and the measurement of its formation
energetics rely on a suite of well-established materials science techniques. The typical
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workflow involves sample preparation, controlled thermal processing, and subsequent analysis.
Methodology:

o Substrate Preparation: Single crystal silicon wafers, often with a (100) orientation, are
cleaned using standard chemical procedures to remove native oxide and organic
contaminants.

e Thin Film Deposition: A thin film of high-purity titanium (e.g., 30-100 nm) is deposited onto
the silicon substrate. This is commonly performed using physical vapor deposition (PVD)
techniques such as sputtering or electron-beam evaporation in a high-vacuum environment
to prevent oxidation.

o Thermal Annealing: The Ti/Si samples are subjected to thermal annealing to induce the solid-
state reaction. Rapid Thermal Annealing (RTA) is widely used as it provides precise
temperature control and short processing times. The annealing is typically performed in an
inert atmosphere (e.g., N2 or Ar) at temperatures ranging from 400°C to 900°C.

e Characterization:

o Phase Identification: X-Ray Diffraction (XRD) is the primary technique used to identify the
crystalline phases present after annealing. The diffraction pattern provides unambiguous
identification of the C49 and C54 structures.

o Kinetics and Resistivity: In-situ resistance measurements, often using a four-point probe
setup, monitor the change in sheet resistance of the film during annealing. The sharp
drops in resistance correspond to the formation of the C49 and subsequently the C54
phases, allowing for the determination of transformation temperatures and activation
energies.[7]

o Energetics: Differential Scanning Calorimetry (DSC) is used to measure the heat flow from
the sample during a controlled temperature ramp. Exothermic peaks in the DSC
thermogram correspond to the formation of silicide phases, and the integrated area of
these peaks allows for the calculation of the enthalpy of formation (AHf).[3]

o Microstructure: Scanning Electron Microscopy (SEM) and Transmission Electron
Microscopy (TEM) are employed to visualize the surface morphology and cross-sectional
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microstructure of the resulting silicide films.
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Figure 2: Experimental workflow for TiSiz phase analysis.

First-Principles Calculation of Formation Energy

First-principles calculations, based on Density Functional Theory (DFT), provide a powerful
computational method to determine the formation energy of materials from fundamental
guantum mechanics. This approach allows for the prediction of thermodynamic stability without

experimental input.
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Methodology:

o Define Crystal Structures: The first step is to define the atomic crystal structures for the
constituent elements and the final compound. This includes the hexagonal close-packed
(hcp) structure for a-Ti, the diamond cubic structure for Si, and the specific orthorhombic
structures for C49-TiSiz and C54-TiSiz.

o Total Energy Calculation: A DFT calculation is performed for each of these structures. The
calculation solves the Kohn-Sham equations self-consistently to determine the ground-state
electronic configuration and the corresponding total energy (Etotal) of the system.

o Calculate Formation Energy: The formation energy (AEf), which is the theoretical equivalent
of the enthalpy of formation at O K, is calculated by subtracting the total energies of the
constituent elements from the total energy of the compound, normalized per formula unit.
The equation is:

AEf (TiSiz) = Etotal(TiSiz) - Etotal(Ti) - 2 * Etotal(Si)

A negative formation energy indicates that the compound is thermodynamically stable with
respect to its constituent elements. By comparing the calculated formation energies of C49-
TiSi2 and C54-TiSiz, one can computationally confirm that C54 is the more stable polymorph
(i.e., it will have a more negative formation energy).
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Figure 3: Workflow for first-principles (DFT) calculation of formation energy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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